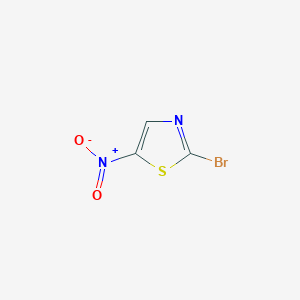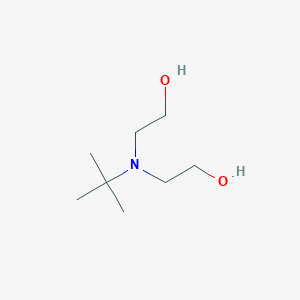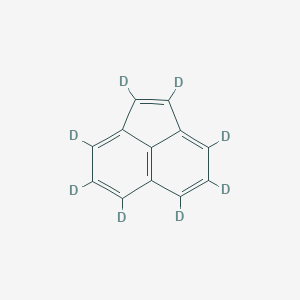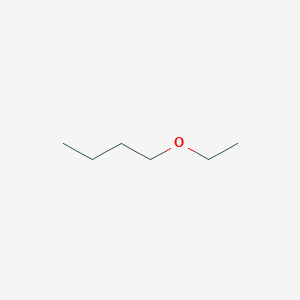
1,2-Dichloro-1,1-difluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-1,1-difluoropropane (DDFP) is a synthetic organic compound that is widely used in scientific research. It is a colorless liquid with a distinctive odor and is commonly referred to as a fluorinated alkane. DDFP is primarily used as a solvent for various organic compounds and is also used in the production of other chemicals.
Mecanismo De Acción
1,2-Dichloro-1,1-difluoropropane works by dissolving organic compounds and facilitating their separation from other substances. It is also used as a reactant in various chemical reactions, where it can act as a nucleophile or an electrophile depending on the reaction conditions.
Efectos Bioquímicos Y Fisiológicos
1,2-Dichloro-1,1-difluoropropane is not known to have any significant biochemical or physiological effects on living organisms. It is considered to be relatively non-toxic and is not known to cause any adverse health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1,2-Dichloro-1,1-difluoropropane in lab experiments is its ability to dissolve a wide range of organic compounds. This makes it an ideal solvent for various applications, including the extraction and purification of organic compounds. However, 1,2-Dichloro-1,1-difluoropropane is also highly flammable and can be dangerous if not handled properly. It is also relatively expensive compared to other solvents.
Direcciones Futuras
There are several potential future directions for research involving 1,2-Dichloro-1,1-difluoropropane. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the use of 1,2-Dichloro-1,1-difluoropropane in the production of new organic compounds with unique properties. Additionally, there is potential for research into the use of 1,2-Dichloro-1,1-difluoropropane in various industrial applications, including the production of plastics and other materials.
Métodos De Síntesis
1,2-Dichloro-1,1-difluoropropane is synthesized through the reaction of 1,2-dichloro-1,1,2,2-tetrafluoroethane with aluminum chloride. This process is known as the Friedel-Crafts reaction and is widely used in the production of various organic compounds.
Aplicaciones Científicas De Investigación
1,2-Dichloro-1,1-difluoropropane is commonly used as a solvent in various scientific research applications. It is particularly useful in the extraction and purification of organic compounds. 1,2-Dichloro-1,1-difluoropropane is also used as a reactant in various chemical reactions, including the synthesis of other organic compounds.
Propiedades
Número CAS |
134190-52-6 |
|---|---|
Nombre del producto |
1,2-Dichloro-1,1-difluoropropane |
Fórmula molecular |
C3H4Cl2F2 |
Peso molecular |
148.96 g/mol |
Nombre IUPAC |
1,2-dichloro-1,1-difluoropropane |
InChI |
InChI=1S/C3H4Cl2F2/c1-2(4)3(5,6)7/h2H,1H3 |
Clave InChI |
YUFORDGPFXRAEO-UHFFFAOYSA-N |
SMILES |
CC(C(F)(F)Cl)Cl |
SMILES canónico |
CC(C(F)(F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



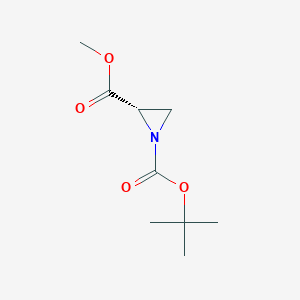

![[1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/structure/B146118.png)

